molecular formula C18H20O4 B5876895 2-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)ethanone

2-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)ethanone

Cat. No.: B5876895
M. Wt: 300.3 g/mol
InChI Key: HQWAGRYUOWXNNF-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(4-ethoxyphenyl)ethanone is an organic compound characterized by the presence of two aromatic rings substituted with methoxy and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This method uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

    Starting Materials: 3,4-dimethoxybenzene and 4-ethoxybenzoyl chloride.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Dichloromethane or another non-polar solvent.

    Reaction Conditions: The reaction mixture is stirred at low temperature (0-5°C) to control the exothermic reaction.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems allows for precise temperature control and efficient mixing of reactants.

Types of Reactions:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)ethanol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-(4-ethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of methoxy and ethoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    2-(3,4-Dimethoxyphenyl)-1-phenylethanone: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    2-(4-Ethoxyphenyl)-1-phenylethanone: Lacks the methoxy groups, which can influence its chemical properties and applications.

Uniqueness: 2-(3,4-Dimethoxyphenyl)-1-(4-ethoxyphenyl)ethanone is unique due to the presence of both methoxy and ethoxy groups, which can enhance its solubility, reactivity, and potential biological activities compared to its analogs.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-4-22-15-8-6-14(7-9-15)16(19)11-13-5-10-17(20-2)18(12-13)21-3/h5-10,12H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWAGRYUOWXNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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